![molecular formula C13H18SSi B14346111 Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane CAS No. 91312-41-3](/img/structure/B14346111.png)
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane is a chemical compound that belongs to the class of organosilicon compounds It features a silane group attached to a butadiene moiety, which is further substituted with a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane typically involves the reaction of trimethylsilylacetylene with phenylsulfanyl-substituted butadiene. The reaction conditions often include the use of a catalyst, such as a palladium complex, and may require an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler butadiene derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkyl lithium reagents (RLi) are employed under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Butadiene derivatives without the phenylsulfanyl group.
Substitution: Various substituted butadiene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of functionalized silanes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the butadiene moiety. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. These interactions make the compound a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with a trimethylsilyl group attached to a hydrogen atom.
1-Methoxy-3-(trimethylsilyloxy)butadiene: A related compound with a methoxy and trimethylsilyloxy group attached to a butadiene moiety.
Trimethyl[3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]silane: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane is unique due to the presence of both the phenylsulfanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various synthetic applications and research studies.
Propriétés
Numéro CAS |
91312-41-3 |
|---|---|
Formule moléculaire |
C13H18SSi |
Poids moléculaire |
234.43 g/mol |
Nom IUPAC |
trimethyl(3-phenylsulfanylbuta-1,3-dien-2-yl)silane |
InChI |
InChI=1S/C13H18SSi/c1-11(12(2)15(3,4)5)14-13-9-7-6-8-10-13/h6-10H,1-2H2,3-5H3 |
Clé InChI |
OLQJVPWHSOLGOG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=C)C(=C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


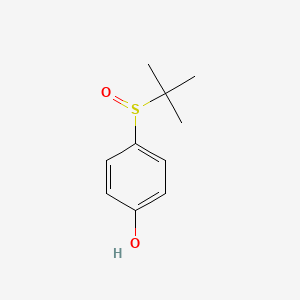
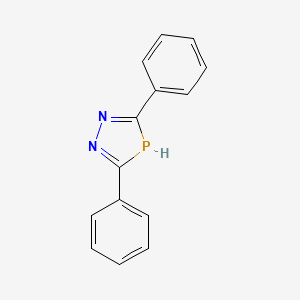
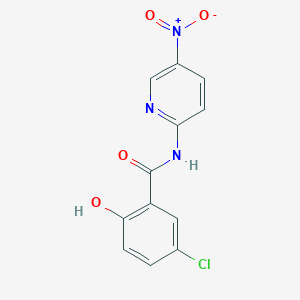
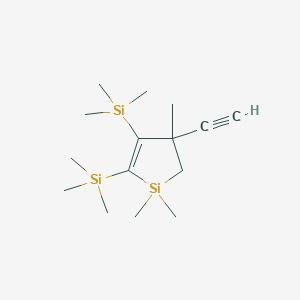


![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
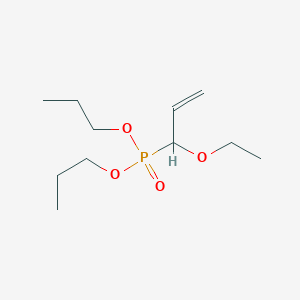

![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)

![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)
![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
